1-(5-Methyl-2-furoyl)indoline
Description
1-(5-Methyl-2-furoyl)indoline is a synthetic indoline derivative characterized by a furanoyl substituent at the 1-position of the indoline scaffold. Indoline derivatives are heterocyclic compounds widely studied for their diverse biological and chemical properties, including cytotoxic, antimicrobial, and optoelectronic applications . For instance, similar compounds are synthesized via coupling reactions using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , suggesting plausible synthetic routes for this derivative.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C14H13NO2/c1-10-6-7-13(17-10)14(16)15-9-8-11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3 |
InChI Key |
BCAWTJYFMQTQTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Indoline Derivatives
Key Observations:
- Sulfonyl Derivatives: Compounds with sulfonyl groups (e.g., methylsulfonyl or aminosulfonyl) at the 5-position exhibit potent cytotoxicity against cancer cell lines (COLO 205, SK-MEL-2, etc.), comparable to doxorubicin . In contrast, 1-(methylsulfonyl)indoline derivatives serve as versatile intermediates in organic synthesis .
- Benzyloxy Derivatives : 5-Benzyloxy-substituted indolines, such as those synthesized in , are intermediates for antitumor agents, highlighting the role of bulky substituents in modulating bioactivity .
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